molecular formula C10H8N4S B13665184 5-Amino-3-(3-benzothienyl)-1H-1,2,4-triazole

5-Amino-3-(3-benzothienyl)-1H-1,2,4-triazole

Cat. No.: B13665184
M. Wt: 216.26 g/mol
InChI Key: PQYAGCXEGXMBJN-UHFFFAOYSA-N
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Description

5-Amino-3-(3-benzothienyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring fused with a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(3-benzothienyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-benzothienyl hydrazine with formic acid and ammonium formate, leading to the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(3-benzothienyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Alkylated or acylated triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-Amino-3-(3-benzothienyl)-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as enzyme inhibitors or receptor agonists/antagonists, contributing to the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also serve as a precursor for the synthesis of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 5-Amino-3-(3-benzothienyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1H-1,2,4-triazole: Lacks the benzothiophene moiety, resulting in different chemical and biological properties.

    3-Benzothienyl-1H-1,2,4-triazole:

Uniqueness

5-Amino-3-(3-benzothienyl)-1H-1,2,4-triazole is unique due to the presence of both the amino group and the benzothiophene moiety. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H8N4S

Molecular Weight

216.26 g/mol

IUPAC Name

5-(1-benzothiophen-3-yl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C10H8N4S/c11-10-12-9(13-14-10)7-5-15-8-4-2-1-3-6(7)8/h1-5H,(H3,11,12,13,14)

InChI Key

PQYAGCXEGXMBJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C3=NC(=NN3)N

Origin of Product

United States

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